An In-depth Technical Guide to 3-Pyrazin-2-ylphenol (CAS 570432-61-0)
An In-depth Technical Guide to 3-Pyrazin-2-ylphenol (CAS 570432-61-0)
A comprehensive overview for researchers, scientists, and drug development professionals.
This technical guide offers a detailed exploration of 3-Pyrazin-2-ylphenol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific data for this molecule is limited in publicly available literature, this document provides a thorough analysis based on the well-established chemical principles of its constituent pyrazine and phenol moieties. This guide will delve into its predicted chemical properties, potential synthetic routes, spectroscopic characteristics, and prospective applications, drawing parallels from closely related and well-documented analogues.
Introduction to 3-Pyrazin-2-ylphenol and the Significance of the Pyrazine Scaffold
3-Pyrazin-2-ylphenol belongs to a class of compounds characterized by a phenol ring substituted with a pyrazine ring. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a multitude of biologically active compounds.[1] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1]
The phenol group, a hydroxyl group attached to a benzene ring, is also a key functional group in many pharmaceuticals and natural products, known for its antioxidant properties and its ability to participate in hydrogen bonding, a crucial interaction in biological systems.[2] The combination of these two pharmacophores in 3-Pyrazin-2-ylphenol suggests a high potential for interesting biological and chemical properties.
Predicted Chemical and Physical Properties
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 570432-61-0 | Chemical Supplier Databases[3] |
| Molecular Formula | C₁₀H₈N₂O | Based on structure |
| Molecular Weight | 172.18 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | General property of similar aromatic compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. Limited solubility in water. | Based on the aromatic and phenolic nature |
| Acidity (pKa) | The phenolic proton is expected to be weakly acidic (pKa ~10). | General pKa of phenols |
| Basicity (pKb) | The pyrazine nitrogens are weakly basic. | General basicity of pyrazines |
Potential Synthetic Pathways
The synthesis of 3-Pyrazin-2-ylphenol can be approached through several established synthetic methodologies in organic chemistry. A plausible and efficient route would involve a cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.
Suzuki Cross-Coupling Reaction
A highly probable synthetic strategy is the Suzuki cross-coupling reaction between a pyrazinyl-boronic acid derivative and a protected 3-halophenol. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
Conceptual Workflow for Suzuki Coupling:
A potential Suzuki coupling workflow.
Step-by-Step Protocol:
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Preparation of Reactants:
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2-Chloropyrazine (or 2-Bromopyrazine): Commercially available.
-
3-Methoxyphenylboronic acid: A common starting material where the phenol is protected as a methyl ether to prevent interference with the coupling reaction.
-
-
Coupling Reaction:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyphenylboronic acid (1.1 equivalents) and 2-chloropyrazine (1 equivalent) in a suitable solvent system, such as a mixture of toluene and water.
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).
-
Add a base, such as sodium carbonate or potassium phosphate (typically 2-3 equivalents).
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Deprotection:
-
Once the coupling reaction is complete, the protecting group on the phenol needs to be removed. For a methyl ether, this is commonly achieved using strong acids like hydrogen bromide (HBr) or a Lewis acid such as boron tribromide (BBr₃).
-
The reaction mixture is cooled, and the deprotecting agent is added carefully. The reaction is stirred until the deprotection is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield pure 3-Pyrazin-2-ylphenol.
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Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the expected spectroscopic data for 3-Pyrazin-2-ylphenol.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and phenol rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~8.5 - 8.7 | Multiplet | 2H | Protons on the pyrazine ring |
| ~8.3 - 8.4 | Singlet | 1H | Proton on the pyrazine ring |
| ~7.2 - 7.4 | Multiplet | 2H | Protons on the phenol ring |
| ~6.8 - 7.0 | Multiplet | 2H | Protons on the phenol ring |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all ten carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | Carbon attached to the hydroxyl group (C-OH) |
| ~140 - 150 | Carbons of the pyrazine ring |
| ~130 - 140 | Quaternary carbons |
| ~115 - 130 | Carbons of the phenol ring |
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion Peak (M+) : m/z = 172.06 (for C₁₀H₈N₂O)
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Fragmentation: Fragmentation would likely involve the loss of CO, HCN, and cleavage of the bond between the two rings.
Potential Applications in Drug Discovery and Materials Science
The structural features of 3-Pyrazin-2-ylphenol suggest several potential areas of application, particularly in drug discovery.
Medicinal Chemistry
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Kinase Inhibition: Many pyrazine-containing compounds are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.[1] The pyrazine moiety can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.
-
Antimicrobial and Antifungal Agents: The pyrazine ring is present in numerous natural and synthetic compounds with antimicrobial activity.[4]
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Anti-inflammatory and Analgesic Properties: Pyrazole and pyrazoline derivatives, which are structurally related to pyrazines, have well-documented anti-inflammatory and analgesic effects.[4][5]
Hypothetical Signaling Pathway Inhibition:
A potential mechanism of kinase inhibition.
Materials Science
-
Organic Electronics: Phenol and pyrazine derivatives can be used as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electronic properties.
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Ligands for Metal Complexes: The nitrogen atoms in the pyrazine ring can coordinate with metal ions, making 3-Pyrazin-2-ylphenol a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.
Safety and Handling
While specific toxicity data for 3-Pyrazin-2-ylphenol is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] Use in a well-ventilated area or a fume hood.[8]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
3-Pyrazin-2-ylphenol is a molecule with significant untapped potential. Its structure, combining the pharmacologically important pyrazine and phenol scaffolds, makes it a promising candidate for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its predicted properties and potential, offering a starting point for researchers interested in exploring this and related compounds. Further experimental validation of the predicted properties and synthetic routes is necessary to fully unlock the potential of this intriguing molecule.
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